molecular formula C7H5BrFNO B2996354 2-Amino-4-bromo-3-fluorobenzaldehyde CAS No. 2060041-53-2

2-Amino-4-bromo-3-fluorobenzaldehyde

Cat. No. B2996354
CAS RN: 2060041-53-2
M. Wt: 218.025
InChI Key: IEWQADGVLASNGW-UHFFFAOYSA-N
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Description

2-Amino-4-bromo-3-fluorobenzaldehyde is a chemical compound with the molecular formula C7H5BrFNO. It has a molecular weight of 218.03 . It is typically stored at room temperature and is a solid in its physical form .


Molecular Structure Analysis

The molecular structure of 2-Amino-4-bromo-3-fluorobenzaldehyde consists of a benzene ring substituted with an amino group (NH2), a bromo group (Br), a fluoro group (F), and a formyl group (CHO). The exact positions of these substituents on the benzene ring can vary .


Chemical Reactions Analysis

Fluorobenzaldehyde, a similar compound, can be used as a synthetic intermediate because the fluorine can be replaced via an oxidation reaction . Due to the aldehyde group, the fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction .


Physical And Chemical Properties Analysis

2-Amino-4-bromo-3-fluorobenzaldehyde is a solid at room temperature .

Scientific Research Applications

Synthetic Intermediate

Fluorobenzaldehyde, which includes 2-Amino-4-bromo-3-fluorobenzaldehyde, can be used as a synthetic intermediate . The fluorine in the compound can be replaced via oxidation reaction .

Schiff Base Compounds

Due to the aldehyde group, the fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction . Some of these Schiff base compounds have antimicrobial properties .

Pharmaceutical Chemistry

Benzaldehyde derivatives, including 2-Amino-4-bromo-3-fluorobenzaldehyde, are commonly employed in the field of pharmaceutical chemistry . They can be designed to increase the oxygen affinity of human hemoglobin and to inhibit sickle erythrocytes .

Chemical Industry

In the chemical industry, benzaldehyde derivatives are used in the production of flavoring agents, agrochemicals, cosmetics, textiles, and dyes .

Metal Coordination Chemistry

Benzaldehyde derivatives serve as ligands in metal coordination chemistry . They can form complexes with various metals, which can have a wide range of applications.

Spectroscopic Studies

Benzaldehyde and its derivatives have been the subject of several spectroscopic studies . These studies can provide valuable insights into the properties and behaviors of these compounds.

Synthesis of Other Compounds

For example, 3-Bromo-4-fluorobenzaldehyde, a compound similar to 2-Amino-4-bromo-3-fluorobenzaldehyde, has been used in the synthesis of 4-fluoro-3-phenoxybenzoic acid-glycine .

Ultrasound Irradiation Method

It has also been used in the synthesis of Schiff bases of 4-nitroaniline/ 2,4-dinitroaniline/3,4-dichloroaniline/4-methoxy-3-nitro aniline via the ultrasound irradiation method .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye damage, and may be harmful if swallowed . It is recommended to avoid contact with skin and eyes, and not to breathe dust .

properties

IUPAC Name

2-amino-4-bromo-3-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO/c8-5-2-1-4(3-11)7(10)6(5)9/h1-3H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWQADGVLASNGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)N)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-bromo-3-fluorobenzaldehyde

CAS RN

2060041-53-2
Record name 2-amino-4-bromo-3-fluorobenzaldehyde
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